![molecular formula C17H16Cl2N6OS B10869906 N-(3,4-dichlorophenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10869906.png)
N-(3,4-dichlorophenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a thienyl group, and a tetrahydro-pyridinecarboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Dichloroaniline: This can be achieved through the chlorination of aniline.
Formation of the Thienyl Intermediate: The thienyl group is introduced through a reaction with thiophene.
Cyclization to Form the Tetrahydro-Pyridine Ring: This step involves the cyclization of the intermediate compounds under specific conditions, often using a catalyst.
Formation of the Tetraazol Ring: The tetraazol ring is formed through a reaction involving azide compounds.
Final Coupling Reaction: The final step involves coupling the dichlorophenyl, thienyl, and tetrahydro-pyridinecarboxamide moieties under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-4-[5-(2-furyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide
- N-(3,4-Dichlorophenyl)-4-[5-(2-pyridyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide
Uniqueness
N-(3,4-Dichlorophenyl)-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and thienyl groups contribute to its reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C17H16Cl2N6OS |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C17H16Cl2N6OS/c18-13-4-3-11(10-14(13)19)20-17(26)24-7-5-12(6-8-24)25-22-16(21-23-25)15-2-1-9-27-15/h1-4,9-10,12H,5-8H2,(H,20,26) |
InChI Key |
JOPBBQJEXZLAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2N=C(N=N2)C3=CC=CS3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


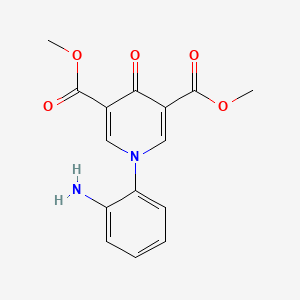
![2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid](/img/structure/B10869827.png)
![N-[(6-bromo-1H-indol-1-yl)acetyl]-L-leucine](/img/structure/B10869833.png)
![N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10869843.png)
![2-{[(3,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10869855.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B10869860.png)
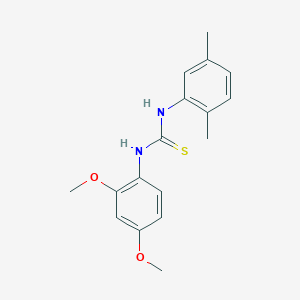
![3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869876.png)
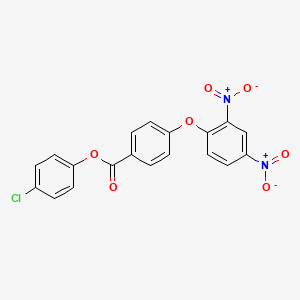
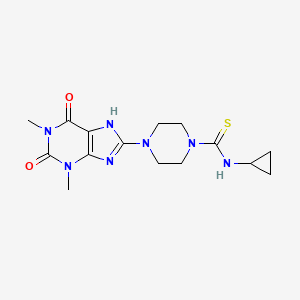
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869900.png)
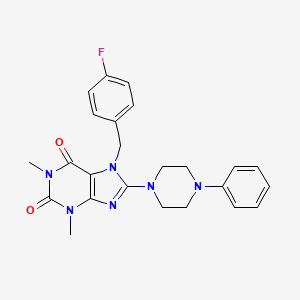
![5-(3,4-dimethoxyphenyl)-2-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)cyclohexane-1,3-dione](/img/structure/B10869911.png)

